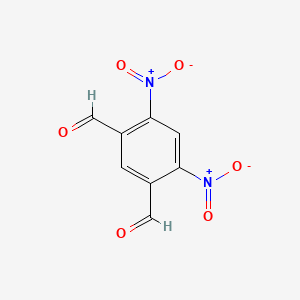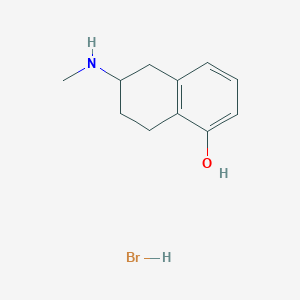
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- is a complex organotellurium compound. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium
Vorbereitungsmethoden
The synthesis of Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- typically involves the reaction of p-(dimethylamino)phenyl tellurium with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- exerts its effects involves its interaction with molecular targets and pathways. The compound’s tellurium center can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- can be compared with other organotellurium compounds such as:
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-methyl-
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-ethyl-
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The unique combination of the dibromo and p-(dimethylamino)phenyl groups in Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- gives it distinct characteristics that make it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
66712-78-5 |
|---|---|
Molekularformel |
C15H17Br2NTe |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
4-[dibromo-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Br2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
InChI-Schlüssel |
RQAZSHYLUDOPPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


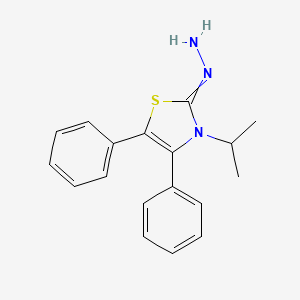

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
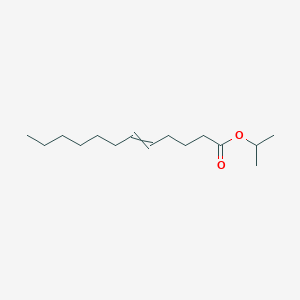
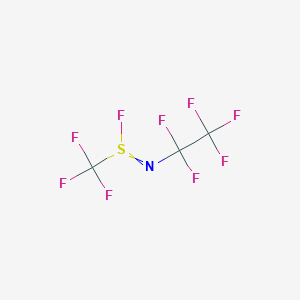
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

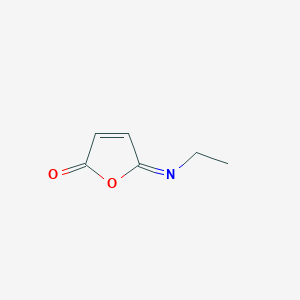

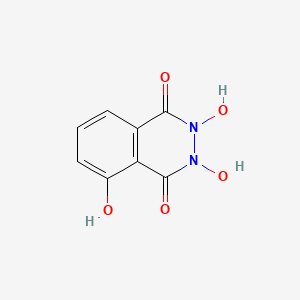
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)

